molecular formula C18H12BrNO3S2 B3662139 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3662139
M. Wt: 434.3 g/mol
InChI Key: DLFNNWVTOZZIHT-PXNMLYILSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves the study of how the compound interacts with biological systems .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling, storing, and disposing of the compound .

Future Directions

This involves the potential applications and research directions for the compound. It could include its use in the synthesis of other compounds, its potential therapeutic uses, or its role in industrial processes .

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S2/c19-13-4-1-11(2-5-13)8-16-17(21)20(18(24)25-16)9-12-3-6-14-15(7-12)23-10-22-14/h1-8H,9-10H2/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFNNWVTOZZIHT-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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